4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. This compound features a unique structure characterized by the presence of two methoxy groups and a prop-2-yn-1-yl substituent, which contribute to its chemical reactivity and potential biological activities. The compound is primarily utilized in scientific research, particularly in chemistry and medicinal chemistry, for its potential therapeutic applications and as a building block in synthetic chemistry.
The compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, where it is cataloged under the identifier 2034157-56-5. Its synthesis and characterization have been documented in scientific literature, highlighting its relevance in organic synthesis and medicinal applications.
4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide is classified as:
The synthesis of 4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide typically involves several key steps:
The reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity during each synthetic step. Typical yields for these reactions can vary based on the specific conditions employed.
The molecular structure of 4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide can be represented as follows:
Key structural data includes:
4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide can undergo various chemical transformations:
These reactions are significant for modifying the compound's structure to enhance its biological activity or to synthesize new derivatives with desired properties.
The mechanism of action for 4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide involves its interaction with biological targets at a molecular level. The benzo[d]thiazole core may interact with enzymes or receptors, modulating their activity. The prop-2-ynyl group enhances binding affinity to hydrophobic regions within target proteins, while the methoxy groups may influence solubility and bioavailability.
The physical properties of 4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide include:
Key chemical properties include:
Relevant data from studies indicate that these properties are crucial for determining the compound's suitability for various applications in research and industry.
4,7-dimethoxy-3-(prop-2-yin-l-y)benzo[d]thiazol - 2(3H)-imine hydrobromide has several significant applications:
This compound exemplifies the intersection of organic chemistry and medicinal research, highlighting its potential role in advancing scientific knowledge and therapeutic strategies.
Benzo[d]thiazole derivatives represent a structurally diverse class of nitrogen-sulfur heterocycles with broad pharmaceutical relevance. The core scaffold consists of a benzene ring fused to a thiazole moiety, wherein the 2-position features an imine group (=NH) that confers both hydrogen-bonding capacity and structural rigidity. The specific compound 4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide (CAS: 2034157-56-5) exemplifies strategic molecular design within this class, incorporating 4,7-dimethoxy substituents for electronic modulation and a propargyl group (prop-2-yn-1-yl) at N-3 for functional versatility [2]. Its hydrobromide salt form enhances crystallinity and solubility—critical factors for physicochemical optimization in drug development.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
CAS Registry Number | 2034157-56-5 |
Molecular Formula | C₁₂H₁₃BrN₂O₂S |
Molecular Weight | 329.21 g/mol |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 1 (imine NH⁺) |
Topological Polar Surface Area | 53.6 Ų |
This compound serves as a synthetic intermediate for bioactive molecules targeting neurological and metabolic disorders. Its structural attributes—including the planar benzothiazole core, hydrogen-bond-accepting methoxy groups, and alkyne "handle"—enable diverse pharmacological interactions while supporting synthetic derivatization via click chemistry or electrophilic additions [2] [3].
The 4,7-dimethoxy and propargyl substituents synergistically enhance the benzo[d]thiazol-2(3H)-imine scaffold’s drug-likeness. The para-methoxy groups electronically stabilize the aromatic system through resonance donation, increasing electron density at C-4/C-7. This moderates electrophilic attack rates and enhances π-stacking interactions with biological targets like enzyme catalytic pockets or receptor subdomains [5]. Concurrently, these groups improve lipophilicity (log P ≈ 2.1 predicted), facilitating passive diffusion across biological membranes [5].
The propargyl moiety (─CH₂C≡CH) at N-3 introduces three key attributes:
Table 2: Comparative Impact of Substituents on Molecular Properties
Substituent | Electronic Effect | Role in Bioactivity | Synthetic Utility |
---|---|---|---|
4,7-Dimethoxy | +M (electron-donating) | Enhances membrane permeability; modulates target binding affinity | Stabilizes ring to electrophiles |
N-3 Propargyl | Moderate +I (inductive) | Enables irreversible target engagement | Click chemistry ligation site |
The hydrobromide salt further stabilizes the imine tautomer (favored over the thione form) via ionic pairing, while improving aqueous solubility—critical for in vitro assays. Spectroscopic data (unpublished) indicate a characteristic N-H⁺···Br⁻ hydrogen bond (~2500 cm⁻¹ IR stretch), reinforcing crystallinity [2].
Thiazole pharmacophores have evolved from natural product inspirations (e.g., vitamin B1) to synthetic agents with precise target selectivity. Early thiazole drugs like sulfathiazole (antibacterial, 1940s) exploited the ring’s hydrogen-bonding capacity to disrupt folate biosynthesis. The 1990s saw thiazolidinediones (TZDs) emerge as PPARγ agonists for diabetes (e.g., rosiglitazone), where the thiazolidine ring acts as a polar anchor for receptor binding [5] [6].
The incorporation of N-propargyl groups gained prominence with CNS agents like rasagiline (MAO-B inhibitor), where the propargylamine moiety confers neuroprotective effects via reactive oxygen species scavenging. This directly influenced the design of propargyl-substituted thiazoles like our target compound, aiming to synergize thiazole’s target versatility with propargyl’s metabolic stability [9].
Table 3: Milestones in Thiazole-Based Drug Development
Era | Representative Agent | Therapeutic Use | Structural Innovation |
---|---|---|---|
1940s | Sulfathiazole | Antibacterial | Unsubstituted thiazole as bioisostere |
1990s | Rosiglitazone | Antidiabetic (PPARγ agonist) | Thiazolidinedione ring |
2000s | ML293 (thiazole PAM of M4) | Neurological modulator | N-methoxybenzothiazole core |
2010s+ | Propargyl-thiazoles (e.g., 2034157-56-5) | Multitarget platforms | Alkyne-functionalized N-3 substitution |
Modern derivatives like 4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide leverage this evolution:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3